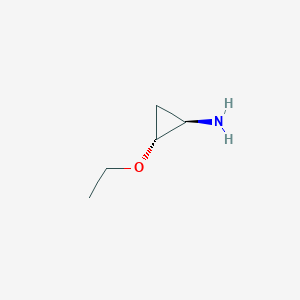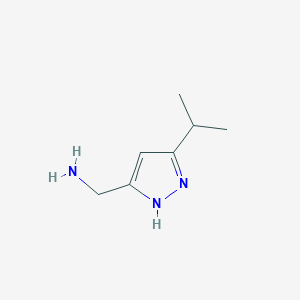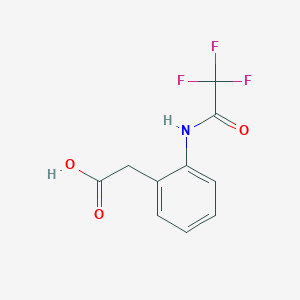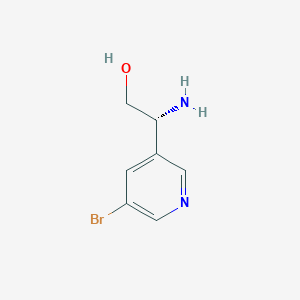
(R)-2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of 3-pyridinol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetonitrile. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of azide, cyanide, and other substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical compounds and materials.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. It can interact with various biomolecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
- 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol
- 2-{[(5-bromopyridin-3-yl)methyl]amino}ethan-1-ol dihydrochloride
- 2-(5-bromopyridin-3-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups in the (2R) configuration provides unique opportunities for chemical modifications and applications.
属性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI 键 |
FIVFUVIGLMTVPC-ZETCQYMHSA-N |
手性 SMILES |
C1=C(C=NC=C1Br)[C@H](CO)N |
规范 SMILES |
C1=C(C=NC=C1Br)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
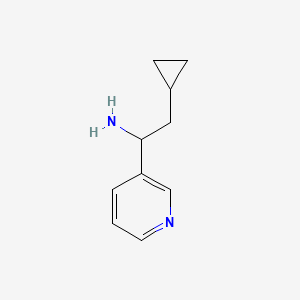
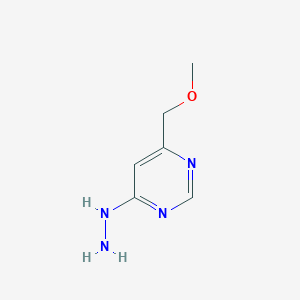
![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
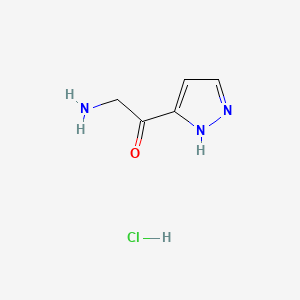
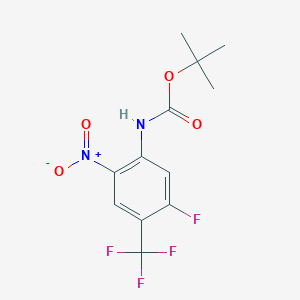
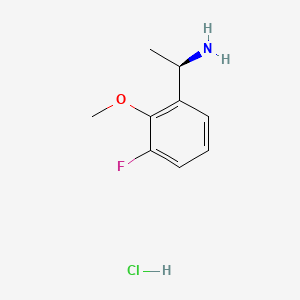
![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
